1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17;/h1-6H,7,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWAWTWXQSMKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052539-34-0 | |
| Record name | 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride typically involves multi-step processes:
Formation of 1-(4-trifluoromethylphenyl)methanamine: : This can be achieved through the nucleophilic substitution of a halogenated precursor with ammonia or an amine source.
Cyclization: : The intermediate is then subjected to cyclization with appropriate reagents to form the pyrazole core.
Hydrochloride Formation: : The final step involves the conversion of the base into its hydrochloride salt, usually by reacting with hydrochloric acid.
Industrial Production Methods
Industrially, the compound can be produced using high-throughput synthesis techniques, often involving continuous flow reactors to optimize reaction time, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride participates in various chemical reactions:
Substitution Reactions: : The amine group and the benzyl group are reactive sites for nucleophilic and electrophilic substitutions.
Oxidation and Reduction: : The compound can undergo oxidation and reduction under suitable conditions, modifying the functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Lithium aluminum hydride, hydrogen in the presence of catalysts.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Can lead to the formation of nitro derivatives or carbonyl compounds.
Reduction: : Primarily produces various amine derivatives depending on the reaction specifics.
Substitution: : Can form substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Acts as a precursor or intermediate in synthesizing more complex organic structures.
Catalysis: : Potentially used in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: : Studies indicate potential inhibitory effects on specific enzymes, useful in biochemical research.
Protein Interaction: : Used in assays to investigate interactions with various proteins.
Medicine
Pharmaceutical Research: : Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: : Used in the creation of novel materials with specific properties.
Agricultural Chemistry:
Mechanism of Action
The exact mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride varies depending on its application:
Enzyme Inhibition: : The compound may bind to the active site of enzymes, disrupting their normal function.
Protein Binding: : Interaction with protein domains may alter protein function or signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazole Derivatives
Key Observations:
- Substituent Position: The target compound’s amine group at pyrazole position 5 distinguishes it from analogs like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine HCl (amine at position 4) .
- Trifluoromethyl vs.
- Complexity in Pesticides: Fipronil (a pesticide) shares a trifluoromethylphenyl group but includes additional electronegative groups (e.g., sulfinyl, cyano), increasing its reactivity and specificity toward insect GABA receptors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Hydrochloride Salts : Most compounds, including the target, are hydrochlorides, improving aqueous solubility for biological testing .
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride, also known by its CAS number 956438-49-6, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
- Chemical Formula : C11H11ClF3N3
- Molecular Weight : 277.68 g/mol
- IUPAC Name : 2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine; hydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Compound 59 | Staphylococcus aureus | Low MIC values indicating high potency | Effective against biofilm formation |
| Compound 74 | Enterococcus faecalis | Low MIC values indicating high potency | Low resistance development observed |
In vivo studies showed no harmful effects at doses up to 50 mg/kg in mice, indicating a favorable safety profile for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown significant cytotoxic activity.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HCT-116 (Colon Cancer) | 2.76 | High selectivity observed |
| MCF-7 (Breast Cancer) | 9.27 | Induces apoptosis in both wild-type and mutant p53 cells |
| HeLa (Cervical Cancer) | Varies | Exhibits dose-dependent cell cycle arrest |
The mechanism of action includes induction of apoptosis and cell cycle arrest at G0/G1 and G2/M phases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including our compound of interest, demonstrated significant antibacterial activity against Staphylococcus aureus. The study utilized time-kill assays to confirm bactericidal effects and assessed biofilm inhibition capabilities. Results showed that the compound effectively disrupted biofilm formation, which is crucial in treating persistent infections .
Case Study 2: Anticancer Evaluation
In another research effort focusing on the anticancer properties of the compound, a panel of twelve human tumor cell lines was evaluated. The results indicated that the compound exhibited promising antiproliferative activities, particularly against ovarian and renal cancer cell lines .
Q & A
Q. What are the established synthetic routes for 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazole core via reaction of hydrazine derivatives with β-keto esters or carbonyl compounds, as demonstrated in analogous pyrazole syntheses .
- Substitution : Introduction of the 4-(trifluoromethyl)benzyl group at the pyrazole N1 position using alkylation or nucleophilic substitution .
- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, a method validated for structurally related pyrazol-amine derivatives . Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride, are generated through formylation and oxidation steps .
Q. What analytical methods are recommended for structural characterization?
A combination of spectral and crystallographic techniques ensures accuracy:
- Spectroscopy : IR for functional group identification (e.g., NH stretching at ~3400 cm⁻¹) and ¹H/¹³C NMR for substituent confirmation .
- X-ray Crystallography : Resolves bond angles, torsion angles, and confirms the trifluoromethyl group's spatial orientation, as shown in related 1H-pyrazol-5-amine structures .
- Elemental Analysis : Validates purity and stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energetically favorable intermediates, such as the Vilsmeier-Haack reaction mechanism for formylation .
- Condition Screening : Machine learning models analyze experimental data to prioritize solvent systems or catalysts, aligning with ICReDD’s integrated computational-experimental framework .
Q. How should researchers address contradictions in spectral or crystallographic data?
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 1-methyl-3-trifluoromethyl-pyrazol-5-amine derivatives) to resolve ambiguities .
- Redundant Techniques : Use high-resolution mass spectrometry (HRMS) alongside X-ray crystallography to confirm molecular weight and connectivity .
- Dynamic NMR : Resolve rotational barriers or conformational isomerism in the benzyl or trifluoromethyl groups .
Q. What experimental design strategies improve reaction yield and selectivity?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design could maximize cyclization efficiency while minimizing side reactions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What mechanistic insights exist for key steps like cyclization or trifluoromethyl group incorporation?
- Cyclization : The Vilsmeier-Haack reaction (using POCl₃/DMF) generates electrophilic intermediates that facilitate pyrazole ring closure, as shown in 5-chloro-3-methyl-1-aryl-pyrazole syntheses .
- Trifluoromethylation : Electrophilic aromatic substitution (e.g., using CF₃I/Cu-mediated pathways) or Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids .
Q. How does the hydrochloride salt form influence physicochemical properties?
- Solubility : The salt enhances aqueous solubility compared to the free base, critical for in vitro bioactivity assays .
- Stability : Hygroscopicity and degradation pathways (e.g., hydrolysis) must be characterized via accelerated stability studies under varying pH and humidity .
Notes on Data Interpretation
- Contradictions in Synthesis Protocols : Discrepancies in reaction yields (e.g., cyclization efficiency) may arise from substituent electronic effects. The electron-withdrawing trifluoromethyl group can slow alkylation steps, necessitating higher temperatures or Lewis acid catalysts .
- Spectral Artifacts : Trifluoromethyl groups cause splitting in ¹H NMR; deuterated solvents (e.g., DMSO-d₆) and decoupling techniques mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
